

6-(1H-Imidazol-1-yl)nicotinaldehyde solubility and stability

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Compound of Interest

Compound Name: 6-(1H-Imidazol-1-yl)nicotinaldehyde

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An In-Depth Technical Guide: Solubility and Stability of **6-(1H-Imidazol-1-yl)nicotinaldehyde**

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the solubility and stability of **6-(1H-imidazol-1-yl)nicotinaldehyde** is limited in publicly available literature. This guide provides a summary of known physicochemical properties and outlines standard experimental protocols and theoretical considerations for determining its solubility and stability based on its chemical structure and data from analogous compounds.

Introduction

6-(1H-imidazol-1-yl)nicotinaldehyde is a heterocyclic compound featuring a pyridine ring substituted with an imidazole group and an aldehyde functional group. Such structures are of interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with both imidazole and pyridine scaffolds. A thorough understanding of the compound's physicochemical properties, particularly solubility and stability, is critical for its successful development. Poor solubility can hinder absorption and lead to unreliable results in biological assays, while instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent.^{[1][2]}

This technical guide details the known properties of **6-(1H-imidazol-1-yl)nicotinaldehyde** and provides comprehensive, standardized protocols for systematically evaluating its aqueous

solubility and stability under various stress conditions.

Physicochemical Properties

The fundamental physicochemical properties of a compound are essential for predicting its behavior. The table below summarizes the available data for **6-(1H-imidazol-1-yl)nicotinaldehyde**. It is important to note that many of these values are predicted through computational models and await experimental verification.

Property	Value	Data Type	Source
Molecular Formula	C ₉ H ₇ N ₃ O	---	[3]
Molecular Weight	173.17 g/mol	---	[4]
CAS Number	111205-03-9	---	[3]
Melting Point	136-137.5 °C	Experimental	[3]
Boiling Point	386.7 ± 27.0 °C	Predicted	[3]
Density	1.25 ± 0.1 g/cm ³	Predicted	[3]
pKa	4.08 ± 0.10	Predicted	[3]
XLogP3	0.4	Predicted	[3]
Hydrogen Bond Donors	0	Calculated	[3]
Hydrogen Bond Acceptors	3	Calculated	[3]

Solubility Profile

The solubility of a compound is a critical factor influencing its bioavailability and suitability for formulation.[5] The presence of both a basic pyridine nitrogen and an imidazole ring suggests that the aqueous solubility of **6-(1H-imidazol-1-yl)nicotinaldehyde** will be pH-dependent.[6][7] The predicted XLogP3 of 0.4 indicates a relatively hydrophilic nature, suggesting moderate to good aqueous solubility.

Expected Solubility Behavior

- **pH-Dependence:** The imidazole and pyridine moieties are basic. In acidic conditions, these nitrogen atoms will be protonated, forming cationic species that are generally more soluble in water. Therefore, solubility is expected to be higher at a lower pH.[\[6\]](#)
- **Solvent Compatibility:** The compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Imidazole itself is highly soluble in polar solvents.[\[7\]](#)[\[8\]](#)

Quantitative Solubility Data

Quantitative experimental data is not currently available. The following table is a template for presenting results from solubility assays.

Solvent / Medium	Solubility Type	Incubation Time	Temperature (°C)	Solubility (µg/mL)
Water	Thermodynamic	24 h	25	Data not available
PBS (pH 7.4)	Thermodynamic	24 h	25	Data not available
0.1 M HCl (pH 1.2)	Thermodynamic	24 h	25	Data not available
PBS (pH 7.4)	Kinetic	2 h	25	Data not available
DMSO	---	---	---	Freely Soluble
Methanol	---	---	---	Data not available

Experimental Protocol: Kinetic and Thermodynamic Solubility Assay

This protocol outlines the shake-flask method, a common technique for determining both kinetic and thermodynamic solubility.[\[1\]](#)[\[9\]](#)

Objective: To determine the solubility of **6-(1H-imidazol-1-yl)nicotinaldehyde** in various aqueous buffers.

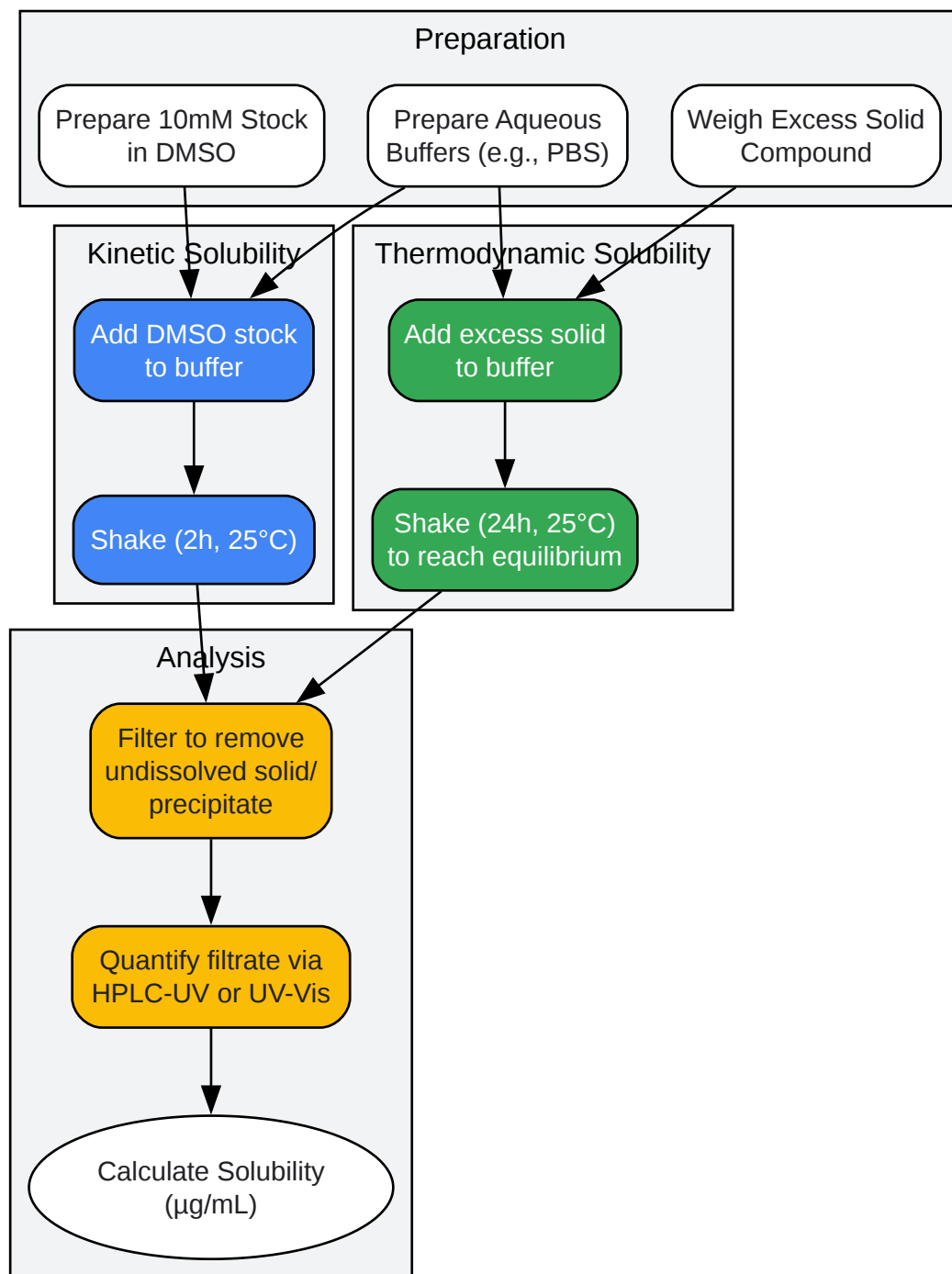
Materials:

- Test compound (solid powder)
- 10 mM stock solution of the compound in DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- 0.1 M HCl
- Multi-well filter plates (e.g., Millipore Multiscreen)
- HPLC or UV-Vis spectrophotometer for quantification
- Orbital shaker

Methodology:

- Preparation of Calibration Curve: Prepare a series of known concentrations of the compound in the assay buffer (mixed with a small, consistent percentage of DMSO) to establish a standard curve for quantification.
- For Thermodynamic Solubility: a. Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., water, PBS). b. Seal the vials and place them on an orbital shaker. c. Incubate at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.^{[1][10]} d. After incubation, filter the samples using a multi-well filter plate to remove undissolved solid.
- For Kinetic Solubility: a. Add a small volume of the 10 mM DMSO stock solution to the aqueous buffer in a multi-well plate.^[5] b. Seal the plate and shake for a shorter duration (e.g., 2 hours) at 25°C.^[1] c. Filter the samples to remove any precipitate that has formed.
- Quantification: a. Analyze the clear filtrate from both thermodynamic and kinetic experiments using a validated HPLC-UV or UV-Vis spectroscopy method. b. Determine the concentration

of the dissolved compound by comparing the results against the pre-established calibration curve. c. Report the final solubility in $\mu\text{g/mL}$ or μM .



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Caption: Workflow for Determining Solubility.

Stability Profile

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions. Forced degradation, or stress testing, intentionally exposes the compound to harsh conditions to accelerate its decomposition.^[11] The aldehyde group in **6-(1H-imidazol-1-yl)nicotinaldehyde** is a potential liability, as aldehydes are susceptible to oxidation to carboxylic acids.

Potential Degradation Pathways

- **Hydrolysis:** The compound may undergo hydrolysis under strongly acidic or basic conditions, although the core heterocyclic rings are generally stable.
- **Oxidation:** The aldehyde functional group is prone to oxidation, which could be initiated by atmospheric oxygen, peroxides, or metal ions. This would convert the aldehyde to the corresponding carboxylic acid, 6-(1H-imidazol-1-yl)nicotinic acid.
- **Photodegradation:** Aromatic systems and compounds with conjugated double bonds can be susceptible to degradation upon exposure to UV or visible light.
- **Thermal Degradation:** High temperatures can provide the energy needed to break chemical bonds and induce degradation.

Forced Degradation Data

Quantitative experimental data is not currently available. The following table is a template for presenting results from a forced degradation study. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the parent compound.^[12]

Stress Condition	Reagent / Parameters	Time	Temperature	% Degradation	Major Degradants
Acid Hydrolysis	0.1 M HCl	24 h	60°C	Data not available	Data not available
Base Hydrolysis	0.1 M NaOH	24 h	60°C	Data not available	Data not available
Oxidation	3% H ₂ O ₂	24 h	RT	Data not available	Data not available
Thermal	Solid State	48 h	80°C	Data not available	Data not available
Photolytic	Solid State, ICH Q1B Option 2	---	RT	Data not available	Data not available

Experimental Protocol: Forced Degradation Study

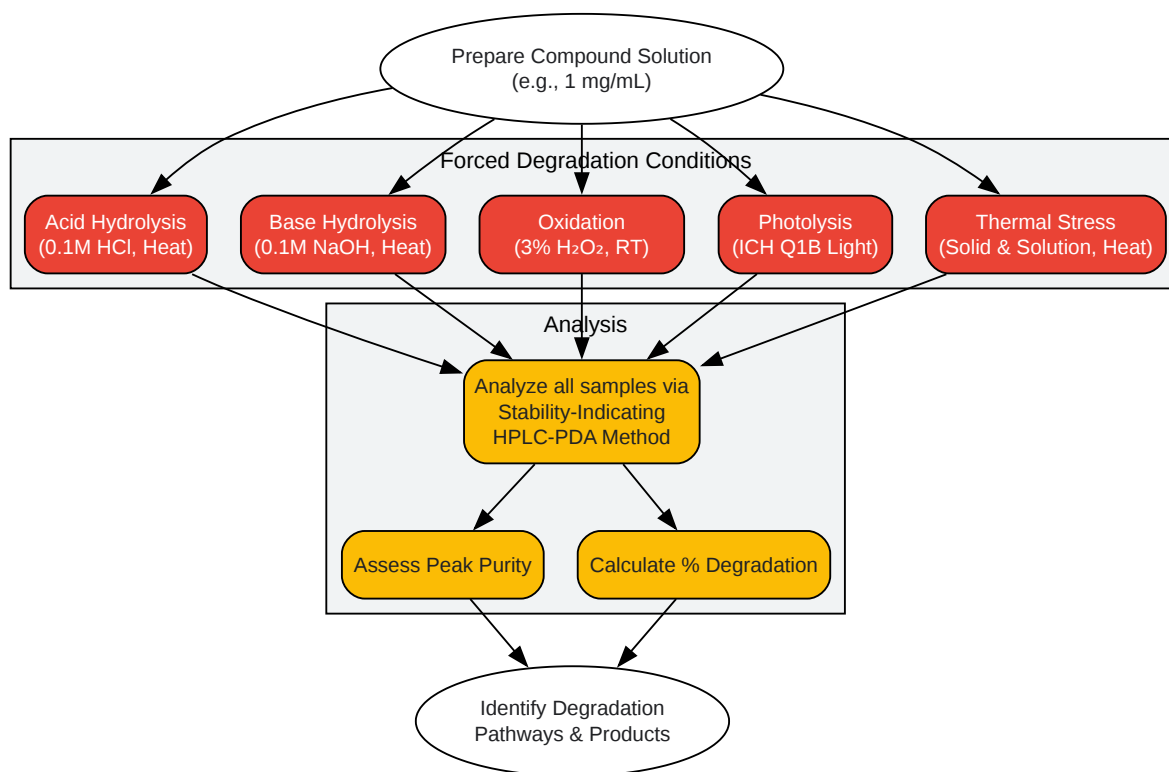
Objective: To investigate the degradation pathways of **6-(1H-imidazol-1-yl)nicotinaldehyde** and to develop a stability-indicating analytical method.

Materials:

- Test compound
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a photodiode array (PDA) detector
- pH meter
- Photostability chamber, temperature-controlled oven

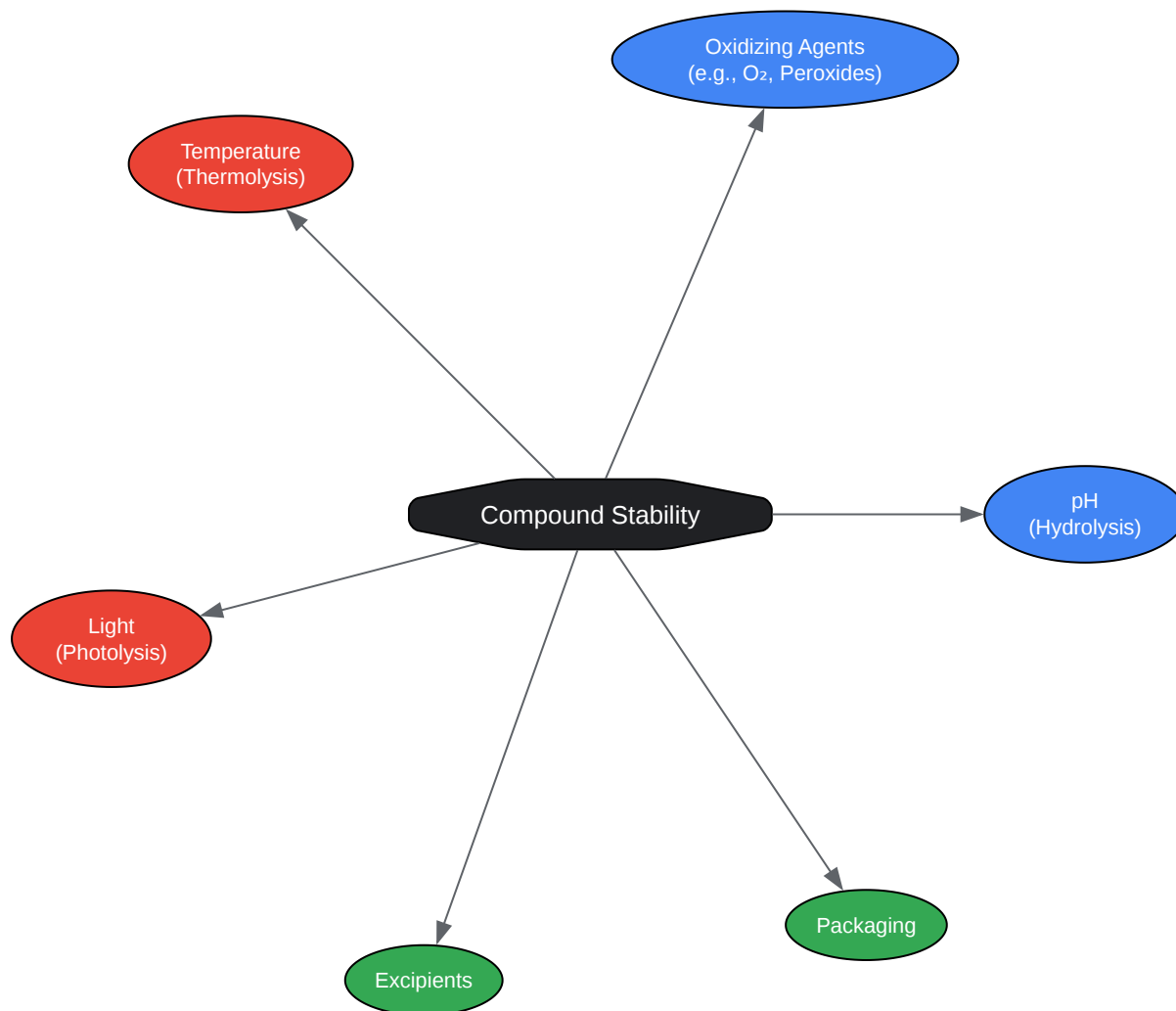
Methodology:

- Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential impurities and degradants. A gradient method is often required.[\[13\]](#) The method must be validated for its stability-indicating properties.[\[14\]](#)
- Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in an appropriate solvent.
- Stress Conditions:[\[11\]](#)
 - Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60-80°C and collect aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the sample before injection.
 - Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Treat as in the acid hydrolysis protocol.
 - Oxidation: Add 3% H₂O₂ to the sample solution. Keep at room temperature and monitor over time.
 - Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven. Also, heat a solution of the compound.
 - Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
- Analysis:
 - Analyze all stressed samples, along with an unstressed control, by the stability-indicating HPLC-PDA method.
 - Determine the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.
 - Use the PDA detector to assess peak purity and to obtain UV spectra of the parent and degradant peaks, which aids in structural elucidation.



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Caption: Workflow for Forced Degradation Studies.



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Caption: Key Factors Influencing Compound Stability.

Conclusion

While specific experimental data for **6-(1H-imidazol-1-yl)nicotinaldehyde** remains to be published, its chemical structure provides valuable insights into its likely physicochemical

properties. The compound is predicted to be a relatively hydrophilic molecule with pH-dependent aqueous solubility. The presence of an aldehyde group represents a potential liability for oxidative degradation. The comprehensive protocols for solubility and stability testing outlined in this guide provide a clear and robust framework for researchers to thoroughly characterize this compound. The resulting data will be indispensable for guiding formulation development, establishing appropriate storage and handling procedures, and enabling further progression in the drug discovery pipeline.

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